9-Undecyn-1-ol

Descripción general

Descripción

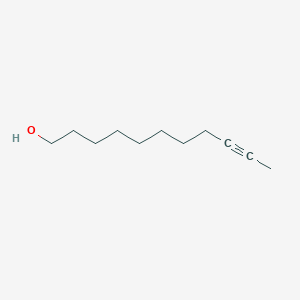

9-Undecyn-1-ol: is an organic compound with the molecular formula C11H20O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to yellow liquid at room temperature and is known for its utility in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Undecyn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-undecyne, which yields this compound as a product .

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroboration-oxidation method due to its efficiency and high yield. The reaction involves the addition of borane to the alkyne, followed by oxidation with hydrogen peroxide in an alkaline medium .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9-Undecyn-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of undec-9-ynal or undec-9-ynoic acid.

Reduction: Formation of 9-undecanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Synthesis of Organic Compounds

- 9-Undecyn-1-ol serves as an important intermediate in organic synthesis, particularly in the preparation of various derivatives and functionalized compounds. It is utilized in the synthesis of fluorophosphonate probes, which are valuable in activity-based protein profiling (ABPP) for studying enzyme activities in biological systems .

-

Polymer Chemistry

- The compound has been investigated for its role in solid-state polymerization processes. Research indicates that it can be used to create conjugated polymers with enhanced solubility and properties . The polymerization behavior of derivatives involving this compound has been studied using various spectroscopic techniques.

- Antifungal Activity

- Bioconjugation and Bioorthogonal Chemistry

- Hydrosilylation Reactions

Case Study 1: Activity-Based Protein Profiling

In a study published in Nature Communications, researchers synthesized an alkyne fluorophosphonate probe using this compound as a key intermediate. This probe allowed for dual-color labeling of serine hydrolases, facilitating the assessment of enzyme activity in complex biological samples . The high yield and efficiency of this synthesis route highlight the compound's significance in proteomics.

Case Study 2: Antifungal Formulations

Research conducted on the antifungal properties of this compound indicated that its inclusion in formulations significantly improved efficacy against various fungal strains. The study explored the potential of creating environmentally friendly antifungal products by utilizing this compound as a base ingredient .

Mecanismo De Acción

The mechanism of action of 9-Undecyn-1-ol involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate, undergoing transformations catalyzed by enzymes. The presence of the triple bond in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Comparación Con Compuestos Similares

10-Undecyn-1-ol: Similar in structure but with the triple bond located at a different position.

9-Decyn-1-ol: A shorter chain alkyne alcohol.

10-Undecenoic acid: An unsaturated fatty acid with a double bond instead of a triple bond

Uniqueness: 9-Undecyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Actividad Biológica

9-Undecyn-1-ol, a member of the alkyne alcohol family, has garnered attention for its diverse biological activities, particularly in antimicrobial and chemotactic applications. This article provides an in-depth analysis of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a terminal hydroxyl group and a triple bond. Its chemical formula is , and it has unique properties due to the presence of both an alkyne and a hydroxyl group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study explored the antibacterial effects of various alkyne alcohols, including this compound, against Escherichia coli and Pseudomonas fluorescens. The results demonstrated that compounds with both hydroxyl and alkyne functionalities were more effective than those with either feature alone. Specifically, 10-undecyn-1-ol showed the highest activity among the tested compounds, suggesting that the conjugated π-system plays a crucial role in its mechanism of action against bacteria .

Table 1: Antibacterial Activity of Alkyne Alcohols

| Compound | Activity Against E. coli (MIC μM) | Activity Against P. fluorescens (MIC μM) |

|---|---|---|

| This compound | Moderate | Low |

| 10-Undecyn-1-ol | High | Moderate |

| 2-Decyn-1-ol | Low | Low |

| 1-Undecanol | Very Low | Very Low |

Chemotactic Properties

In addition to its antimicrobial properties, this compound has been studied for its chemotactic effects on nematodes. A notable study investigated the attraction of Steinernema australe to root volatiles, including this compound. The findings revealed that this compound significantly increased the number of infective juveniles (IJs) collected from treatment areas compared to controls, indicating its potential use in biocontrol strategies for subterranean pests .

Table 2: Chemotactic Response of Steinernema australe

| Concentration (µg/mL) | Percentage Increase in IJs Collected (%) |

|---|---|

| 0.1 | 18.2 |

| 10 | Not Significant |

| 100 | Not Significant |

| Control | Baseline |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. The presence of the hydroxyl group may enhance solubility and facilitate interaction with biological membranes, while the alkyne functionality may contribute to its reactivity with cellular targets. Studies suggest that the conjugated alkyne system is essential for achieving higher levels of antimicrobial activity through interactions with bacterial topoisomerases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against clinical isolates of E. coli. The study found a dose-dependent response, with significant inhibition observed at higher concentrations (≥50 μM), highlighting its potential as an antibacterial agent.

Case Study 2: Nematode Attraction

In field trials assessing root volatiles for pest control, applications containing this compound led to a marked increase in nematode populations around blueberry roots, demonstrating its efficacy in enhancing biocontrol measures against root pests.

Propiedades

IUPAC Name |

undec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWKSIWEWYTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336595 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177961-61-4 | |

| Record name | 9-Undecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Undecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.